H-Abu-Gly-OH
Overview
Description
N-[(2S)-2-aminobutanoyl]glycine, commonly referred to as H-Abu-Gly-OH, is a dipeptide resulting from the formal condensation of the carboxy group of L-alpha-aminobutyric acid with the amino group of glycine . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-aminobutanoyl]glycine typically involves solid-phase peptide synthesis (SPPS) methods. One common approach employs fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a solid resin . The protecting groups are removed using trifluoroacetic acid (TFA), and the final product is cleaved from the resin using a combination of TFA and trimethylsilyl bromide (TMSBr) .
Industrial Production Methods
Industrial production of N-[(2S)-2-aminobutanoyl]glycine often involves large-scale SPPS techniques. These methods are optimized for high yield and purity, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-aminobutanoyl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogenated compounds, where the amino or carboxyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2S)-2-aminobutanoyl]glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2S)-2-aminobutanoyl]glycine involves its interaction with specific molecular targets in the body. It primarily targets glycine and gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . By binding to these receptors, it modulates their activity, leading to hyperpolarization of the membrane potential and counteracting excitatory stimuli .
Comparison with Similar Compounds
N-[(2S)-2-aminobutanoyl]glycine is unique compared to other similar compounds due to its specific structure and functional properties. Some similar compounds include:
Ophthalmic acid:
L-alpha-aminobutyric acid: A precursor to N-[(2S)-2-aminobutanoyl]glycine, involved in various metabolic pathways.
N-[(2S)-2-aminobutanoyl]glycine stands out due to its specific interactions with glycine and GABA receptors, making it a valuable compound for research in neurobiology and therapeutic development .
Properties
IUPAC Name |
2-[[(2S)-2-aminobutanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHUWZOIWWJJJM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427202 | |
Record name | H-Abu-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16305-80-9 | |
Record name | H-Abu-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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